(RS)-1-(3,4-difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol, or "A-core," is a phenoxy-propanolamine moiety found within the structure of the drug lubeluzole. [] It is structurally similar to propranolol, a known sodium channel blocker. [] This moiety plays a significant role in the pharmacological action of lubeluzole by contributing to its sodium channel blocking ability. []
Compound Description: Hu7691 is a new-generation selective AKT inhibitor developed at Zhejiang University. It exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, low activity in inducing HaCaT apoptosis, and an excellent pharmacokinetic profile. [, ]
Relevance: Hu7691 shares a common piperidin-3-yl core with (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol. Both compounds feature a substituted phenyl ring attached to the piperidine ring, although the position of the phenyl substitution and the specific substituents differ. Hu7691 has a 3,4-difluorophenyl group at the 4-position of the piperidine ring, whereas (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol has a 3,4-dichlorophenylmethyl group at the nitrogen atom. [, ]
Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. It potently suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in receptor tyrosine kinase (RTK)-activated and KRAS mutant xenograft models in vivo. []
Relevance: While IACS-15414 and (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol have different core structures, they share the key structural feature of a 2,3-dichlorophenyl substituent. This suggests a potential structure-activity relationship for the 2,3-dichlorophenyl moiety in interacting with specific targets, such as SHP2 in the case of IACS-15414. Understanding the role of the 2,3-dichlorophenyl substituent in both compounds may provide insights into their biological activity and potential applications. []
Compound Description: (-)-(1R,3S)-11 is a high-affinity binder and potent inhibitor of uptake at dopamine, serotonin, and norepinephrine transporters. It dose-dependently elevates extracellular dopamine and serotonin in the nucleus accumbens of rats and reduces methamphetamine-induced neurotransmitter release. []
Compound Description: SB-612111 is a potent and selective nociceptin/orphanin FQ (N/OFQ) peptide receptor antagonist. It has been shown to have antidepressant-like effects in mice. [, ]
Relevance: SB-612111 contains a 2,6-dichlorophenylpiperidine moiety, which is structurally similar to the 3,4-dichlorophenylpiperidine group present in (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol. This structural similarity suggests potential overlap in their pharmacological profiles, specifically regarding interactions with neurotransmitter receptors. Further research could explore whether SB-612111, like (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol, exhibits activity at dopamine, serotonin, or norepinephrine transporters due to the presence of the dichlorophenylpiperidine moiety. [, ]
Compound Description: JTV-506 is a potent and selective coronary vasodilator. It exhibits good selectivity for its effect on coronary blood flow relative to mean arterial pressure and heart rate. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to overcome the cutaneous toxicity associated with other Akt inhibitors. It exhibits a 24-fold selectivity between Akt1 and Akt2 and displays low activity in inducing HaCaT apoptosis. []
Relevance: Similar to the previous entry for Hu7691, this compound shares the piperidin-3-yl core with (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol and features a substituted phenyl ring attached to the piperidine ring. []
Compound Description: 5h is an isoxazole-based lead structure that targets histone deacetylases (HDACs) in human breast cancer cells. It inhibits the proliferation of breast cancer cells with an IC50 value of 8.754 µM. []
Relevance: 5h possesses a 3,4-dichlorophenyl group as part of its triazole substituent, highlighting a common structural element with (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol. Although their core structures and biological activities differ, the presence of the 3,4-dichlorophenyl group suggests a potential for similar pharmacological properties related to this specific moiety. []
Compound Description: 6l is an isoxazole-based lead structure that targets histone deacetylases (HDACs) in human breast cancer cells. It inhibits the proliferation of breast cancer cells with an IC50 value of 11.71 µM. []
Compound Description: Yan 7874 has been reported as a potential orexin receptor agonist, but detailed analysis reveals it to be a weak partial agonist with significant off-target effects. []
3-(3,4-dichlorophenyl)-1-indanamine Derivatives
Compound Description: A series of 3-(3,4-dichlorophenyl)-1-indanamine derivatives were synthesized and evaluated as nonselective ligands for biogenic amine transporters. []
Relevance: These derivatives share the 3,4-dichlorophenyl substituent with (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol, suggesting a possible structure-activity relationship associated with this moiety in interacting with biogenic amine transporters. Further research is needed to investigate whether (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol exhibits similar activity at these transporters due to the presence of the 3,4-dichlorophenyl group. []
Compound Description: BD1047 acts as a σ-1 receptor antagonist, blocking the inhibitory effects of the σ-1 receptor agonist SKF10047 on glutamate release in rat cerebral cortex nerve endings. []
Relevance: BD1047 features a 3,4-dichlorophenyl group linked to an ethyl chain, similar to the 3,4-dichlorophenylmethyl substituent in (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol. This structural similarity suggests a potential for these compounds to interact with similar targets, although further research is necessary to confirm any overlapping pharmacological activity. []
Compound Description: SR48968 acts as an NK-2 receptor antagonist, effectively inhibiting contractions induced by substance P in human colon circular muscle strips. []
Relevance: SR48968 contains a 3,4-dichlorophenyl group within its structure, a key shared feature with (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol. Despite this similarity, the compounds have distinct core structures and target different receptors, suggesting differing pharmacological profiles. []
Compound Description: Diclobutrazol is a fungicide that inhibits sterol biosynthesis in fungi. []
Relevance: Diclobutrazol and (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol both contain a dichlorophenyl group, although the substitution pattern differs (2,4-dichlorophenyl in diclobutrazol versus 3,4-dichlorophenyl in (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol). This difference in substitution pattern could lead to variations in their biological activity and target specificity. []
Compound Description: A-core is a phenoxy-propranol-amine moiety of lubeluzole, which exhibits modest sodium channel blocking activity. []
Relevance: While A-core lacks the dichlorophenyl group present in (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol, both compounds share a piperidine ring linked to a substituted phenyl group through a short carbon chain. This structural similarity, despite different substituents on the phenyl ring, could lead to overlapping interactions with certain targets. []
N-methyl-1,3-benzothiazole-2-amine (R-like)
Compound Description: R-like is a benzothiazole moiety of lubeluzole, which exhibits modest sodium channel blocking activity. []
Relevance: R-like shares no significant structural features with (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol. []
Overview
(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol is a chemical compound classified within the piperidine family. It features a piperidine ring that is substituted with a 3,4-dichlorophenylmethyl group and a hydroxyl group at the third position. This compound is notable for its potential biological activity, particularly in the modulation of neurotransmitter receptors and enzyme inhibition in various metabolic pathways. The compound's unique structure and properties make it a subject of interest in pharmaceutical research.
Synthesis Analysis
Methods
The synthesis of (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol typically involves several key steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzyl chloride and piperidine as primary reactants.
Nucleophilic Substitution: The reaction involves nucleophilic substitution where 3,4-dichlorobenzyl chloride reacts with piperidine. This step forms the intermediate compound 1-[(3,4-dichlorophenyl)methyl]piperidine.
Hydroxylation: The intermediate undergoes hydroxylation at the third position of the piperidine ring. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid or other suitable reagents to yield (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol.
Technical Details
The synthesis process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The use of appropriate catalysts may also enhance the efficiency of the nucleophilic substitution step.
Molecular Structure Analysis
Structure
The molecular structure of (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol can be represented as follows:
Molecular Formula: C13H14Cl2N\O
Molecular Weight: 273.16 g/mol
Structural Features: The compound contains a piperidine ring (a six-membered ring with one nitrogen atom) substituted at the third position with a hydroxyl group (-OH) and at the first position with a 3,4-dichlorophenylmethyl group.
Data
The compound's chemical structure can be visualized using molecular modeling software or chemical databases that provide three-dimensional representations.
Chemical Reactions Analysis
Reactions
(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketone or aldehyde derivatives.
Reduction: The compound may be reduced to eliminate the hydroxyl group, yielding a fully saturated piperidine derivative.
Substitution Reactions: The dichlorophenyl group can participate in substitution reactions with nucleophiles or electrophiles to introduce various functional groups.
Technical Details
Each of these reactions requires specific conditions such as temperature, solvent type, and catalysts to proceed efficiently. For example, oxidation reactions may use oxidizing agents like chromium trioxide or potassium permanganate.
Mechanism of Action
The mechanism of action for (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol involves its interaction with biological targets:
Binding to Receptors: The compound may modulate neurotransmitter receptor activity in the central nervous system, potentially affecting mood and behavior.
Enzyme Inhibition: It can inhibit enzymes involved in various metabolic pathways, leading to altered physiological responses.
The specific interactions depend on the structural features of the compound and its ability to fit into receptor sites or enzyme active sites.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts with strong oxidizers or reducing agents; undergoes typical reactions characteristic of alcohols and aromatic compounds.
Applications
(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol has potential applications in scientific research:
Pharmaceutical Development: Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.
Chemical Research: Used as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.